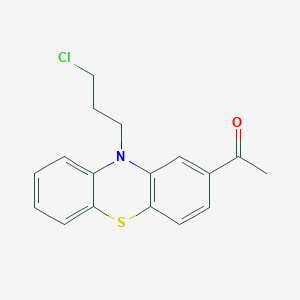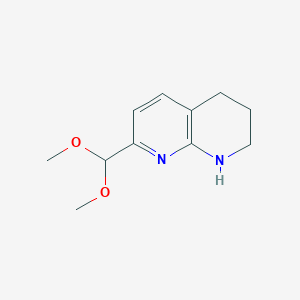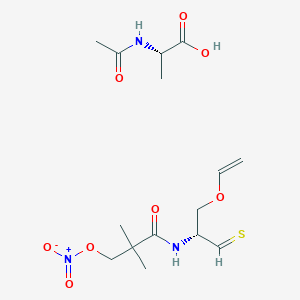
Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Overview
Description
Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantiospecific Synthesis
- Methyl 3,4-dihydro-2H-pyran-6-carboxylate derivatives are used in enantiospecific syntheses. For instance, the synthesis of (+)-(2R)- and (−)-(2S)-6-Ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid from hydroxybutanoates demonstrates its utility in producing specific enantiomers, essential in the development of pharmaceuticals and fine chemicals (Deschenaux et al., 1989).
Polymer Synthesis and Biological Activity
- This compound is pivotal in polymer chemistry, particularly in synthesizing alternating copolymers with potential biological applications. For example, the synthesis of the copolymer poly(methyl 3,4-dihydro-2H-pyran-2-carboxylate-alt-maleic anhydride) demonstrates its utility in creating polymers with significant in vitro biological activity and potential antitumor properties (Han et al., 1990).
Asymmetric Synthesis
- The compound is used in asymmetric synthesis, such as in the production of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a cockroach attractant. This synthesis involves the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid, highlighting its role in creating optically active compounds (Szőri et al., 2008).
Liquid-Phase Synthesis
- This compound is employed in microwave-assisted liquid-phase synthesis, facilitating the production of compounds like methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate. This demonstrates its role in modern, efficient synthetic methods (Yi et al., 2005).
Pharmaceutical Applications
- It's utilized in the synthesis of compounds with potential pharmaceutical applications, such as those exhibiting local anesthetic, antiaggregating, and other medicinal activities. This is exemplified in the synthesis of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates (Mosti et al., 1994).
Antimicrobial Activity
- Some derivatives of this compound exhibit antimicrobial activity. Research on ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives indicates their potential in combating bacterial and fungal strains (Ghashang et al., 2013).
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRNOXLRRZQVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560685 | |
| Record name | Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129201-92-9 | |
| Record name | Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 3,4-dihydro-2H-pyran-6-carboxylate synthesized, and what is notable about the reaction?
A1: this compound is synthesized via a Tin(IV) chloride-catalyzed inverse electron demand hetero-Diels-Alder reaction. [] This reaction utilizes substituted Methyl 2-oxo-3-alkenoates and simple alkenes as starting materials. [] The reaction is noteworthy for its stereospecificity, proceeding through an exo transition state to yield the desired product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


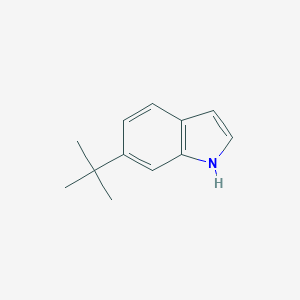

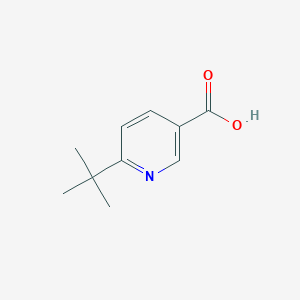
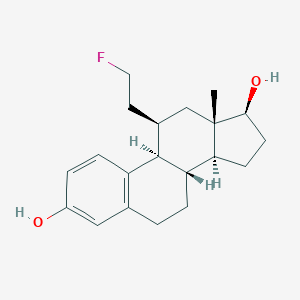
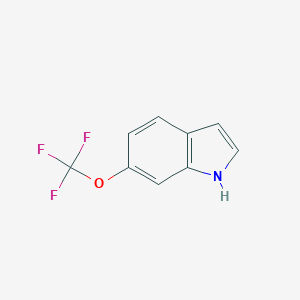

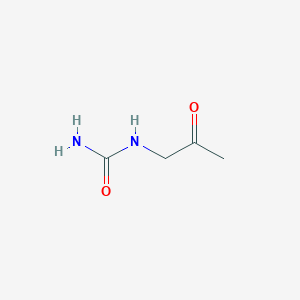
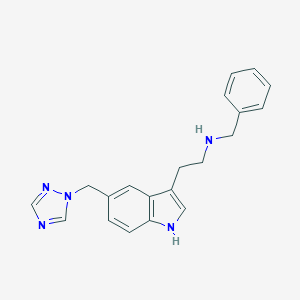
![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)
